1-(Benzyloxy)-3-isopropoxybenzene
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Overview
Description
1-(Benzyloxy)-3-isopropoxybenzene is an organic compound characterized by the presence of both benzyloxy and isopropoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-isopropoxybenzene typically involves the protection of phenolic hydroxyl groups followed by etherification. One common method includes the reaction of 3-hydroxybenzyl alcohol with benzyl chloride in the presence of a base to form the benzyloxy group. Subsequently, the isopropoxy group can be introduced via a Williamson ether synthesis using isopropyl bromide and a suitable base such as sodium hydride .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-isopropoxybenzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aromatic ring or the ether groups, leading to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Reagents like bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while nitration of the benzene ring can produce nitro derivatives .
Scientific Research Applications
1-(Benzyloxy)-3-isopropoxybenzene has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-isopropoxybenzene involves its interaction with specific molecular targets and pathways. The benzyloxy and isopropoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully .
Comparison with Similar Compounds
- 1-(Benzyloxy)-2-isopropoxybenzene
- 1-(Benzyloxy)-4-isopropoxybenzene
- 1-(Benzyloxy)-3-methoxybenzene
Comparison: 1-(Benzyloxy)-3-isopropoxybenzene is unique due to the specific positioning of the benzyloxy and isopropoxy groups on the benzene ring. This positioning can significantly affect its chemical reactivity and physical properties compared to similar compounds. For instance, the ortho, meta, and para positions of substituents on the benzene ring can lead to different steric and electronic effects, influencing the compound’s behavior in various reactions .
Properties
IUPAC Name |
1-phenylmethoxy-3-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-13(2)18-16-10-6-9-15(11-16)17-12-14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQARVCZNLOKIEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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